Magnesium octanoate dihydrate

Description

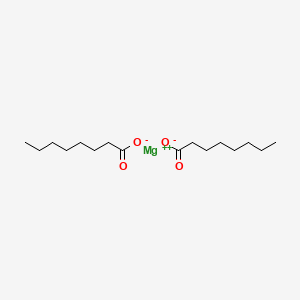

Structure

3D Structure of Parent

Properties

CAS No. |

3386-57-0 |

|---|---|

Molecular Formula |

C16H34MgO6 |

Molecular Weight |

346.74 g/mol |

IUPAC Name |

magnesium;bis(octanoate);dihydrate |

InChI |

InChI=1S/2C8H16O2.Mg.2H2O/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);;2*1H2/q;;+2;;/p-2 |

InChI Key |

MZRGUCFCILLMFQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].O.O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Octanoate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium octanoate dihydrate, a compound of interest in the pharmaceutical and chemical industries. This document details experimental protocols, data analysis, and key physicochemical properties to support research and development activities.

Introduction

Magnesium octanoate, also known as magnesium caprylate, is the magnesium salt of octanoic acid. In its hydrated form, specifically as magnesium octanoate dihydrate (Mg(C₈H₁₅O₂)₂·2H₂O), it finds applications as a pharmaceutical excipient, a food additive, and in various chemical syntheses. A thorough understanding of its synthesis and a comprehensive characterization are crucial for ensuring its quality, purity, and performance in these applications. This guide outlines the prevalent methods for its preparation and the analytical techniques employed for its characterization.

Synthesis of Magnesium Octanoate Dihydrate

The synthesis of magnesium octanoate dihydrate can be primarily achieved through two effective methods: direct neutralization and precipitation.

Direct Neutralization Method

This is a straightforward and common method for synthesizing magnesium carboxylates. It involves the direct reaction of octanoic acid with a magnesium base, such as magnesium oxide or magnesium hydroxide.

Experimental Protocol:

-

Reactant Preparation: In a temperature-controlled reaction vessel, dissolve octanoic acid (2 moles) in a suitable solvent such as ethanol or an ethanol-water mixture.

-

Reaction: Slowly add a stoichiometric amount of magnesium oxide (1 mole) to the octanoic acid solution under continuous stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction rate.

-

Neutralization: Monitor the pH of the reaction mixture. The reaction is complete when the pH approaches neutrality.

-

Isolation: The resulting magnesium octanoate solution is then filtered to remove any unreacted magnesium oxide.

-

Crystallization: The solvent is evaporated under reduced pressure to concentrate the solution, leading to the crystallization of magnesium octanoate dihydrate upon cooling.

-

Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Precipitation Method

This indirect method involves the preparation of a soluble alkali metal octanoate (e.g., sodium octanoate) first, followed by a precipitation reaction with a soluble magnesium salt.

Experimental Protocol:

-

Saponification: Prepare a solution of sodium octanoate by reacting octanoic acid (2 moles) with a stoichiometric amount of sodium hydroxide (2 moles) in an aqueous or alcoholic solution.

-

Precipitation: In a separate vessel, prepare an aqueous solution of a soluble magnesium salt, such as magnesium chloride or magnesium sulfate (1 mole).

-

Reaction: Slowly add the magnesium salt solution to the sodium octanoate solution with vigorous stirring. Magnesium octanoate dihydrate will precipitate out of the solution due to its lower solubility.

-

Isolation and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove the sodium salt byproduct (e.g., sodium chloride or sodium sulfate).

-

Drying: The purified magnesium octanoate dihydrate is then dried in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Diagram of Synthesis Workflow

Caption: Workflow diagram illustrating the direct neutralization and precipitation methods for the synthesis of magnesium octanoate dihydrate.

Physicochemical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized magnesium octanoate dihydrate.

Data Summary

The following table summarizes the key physicochemical properties of magnesium octanoate dihydrate.

| Property | Value |

| Chemical Formula | Mg(C₈H₁₅O₂)₂·2H₂O |

| Molecular Weight | 346.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water and ethanol |

| Melting Point | Decomposes upon heating |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried magnesium octanoate dihydrate is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| 2950-2850 | C-H stretching of the alkyl chain |

| ~1580-1540 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1470-1420 | Symmetric stretching of the carboxylate group (COO⁻) |

| Below 600 | Mg-O stretching vibrations |

The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information about its coordination mode with the magnesium ion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of magnesium octanoate dihydrate is placed in an alumina or platinum crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Expected Data:

| Temperature Range (°C) | Event (TGA) | Event (DSC) |

| ~80-150 | Weight loss corresponding to two water molecules | Endothermic peak |

| >300 | Decomposition of the octanoate moiety | Exothermic peaks |

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the compound.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of magnesium octanoate dihydrate is packed into a sample holder.

-

Analysis: The XRD pattern is recorded using a diffractometer with Cu Kα radiation.

Expected Data: The XRD pattern will show a series of diffraction peaks at specific 2θ angles, which are characteristic of the crystalline structure of magnesium octanoate dihydrate. These peaks can be used for phase identification and purity assessment by comparison with reference patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the octanoate portion of the molecule.

Experimental Protocol:

-

Sample Preparation: A sample of magnesium octanoate dihydrate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, solubility permitting).

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Expected Data (¹H NMR): The spectrum will show signals corresponding to the different protons in the octanoate chain. The terminal methyl group (CH₃) will appear as a triplet, while the methylene groups (CH₂) will appear as multiplets. The protons on the α-carbon to the carboxylate group will be shifted downfield.

Expected Data (¹³C NMR): The spectrum will show distinct signals for each of the eight carbon atoms in the octanoate chain, with the carboxylate carbon appearing at the most downfield chemical shift.

Diagram of Characterization Logic

Caption: Logical relationship between the synthesized product, the analytical techniques used for its characterization, and the properties determined by each technique.

Conclusion

This technical guide has detailed the primary synthesis routes and a comprehensive suite of characterization techniques for magnesium octanoate dihydrate. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these methodologies will ensure the production of high-quality, well-characterized magnesium octanoate dihydrate for its intended applications.

Crystal Structure of Magnesium Octanoate Dihydrate: A Search for Definitive Data

Despite a thorough search of available scientific literature and crystallographic databases, a definitive, experimentally determined crystal structure for magnesium octanoate dihydrate, including its specific unit cell parameters, bond lengths, and angles, remains elusive. To date, no comprehensive crystallographic data has been published in the public domain.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with the current state of knowledge regarding magnesium octanoate and to highlight the absence of a complete crystal structure for its dihydrate form. While information on related magnesium compounds and other metallic octanoates exists, specific quantitative data and detailed experimental protocols for the synthesis and crystallographic analysis of magnesium octanoate dihydrate are not available.

Current Understanding and Related Studies

Magnesium octanoate, also known as magnesium caprylate, is the magnesium salt of octanoic acid. It belongs to the class of medium-chain fatty acid salts. While its chemical properties and various applications are documented, its solid-state structure, particularly in its hydrated forms, has not been fully elucidated.

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. Studies on other magnesium soaps, such as magnesium myristate and palmitate, have utilized XRD to investigate their crystalline nature. These studies have revealed information about the arrangement of the long hydrocarbon chains and the coordination of the magnesium ions, but they do not provide the atomic-level detail that a single-crystal X-ray diffraction study would offer for magnesium octanoate dihydrate.

Hypothetical Experimental Workflow for Crystal Structure Determination

In the absence of a published experimental protocol, a standard workflow for the determination of the crystal structure of magnesium octanoate dihydrate can be proposed. This hypothetical workflow, presented below in a DOT script, outlines the necessary steps that researchers would typically follow. This diagram serves as a logical representation of the experimental process that would need to be undertaken to obtain the desired crystallographic data.

Conclusion and Future Outlook

The lack of a determined crystal structure for magnesium octanoate dihydrate represents a knowledge gap in the solid-state chemistry of this compound. A definitive structural analysis would provide valuable insights into its molecular conformation, packing arrangement, and the nature of the coordination between the magnesium ion, octanoate ligands, and water molecules. This information is crucial for understanding its physical and chemical properties, which in turn can impact its applications in various fields, including pharmaceuticals and materials science. Further research involving the synthesis of high-quality single crystals and subsequent single-crystal X-ray diffraction analysis is required to elucidate the crystal structure of magnesium octanoate dihydrate.

Physical and chemical properties of magnesium octanoate dihydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Octanoate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium octanoate dihydrate. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Structure

Magnesium octanoate, also known as magnesium caprylate, is the magnesium salt of octanoic acid.[1][2] The dihydrate form incorporates two molecules of water into its structure.

-

IUPAC Name: magnesium bis(octanoate)[3]

-

Synonyms: Magnesium caprylate, Octanoic acid magnesium salt, Magnesium octoate[1][2][3][4][5][6][7]

-

Molecular Formula: C₁₆H₃₄MgO₆ (for the dihydrate)[8]

-

Anhydrous Molecular Formula: C₁₆H₃₀MgO₄[3]

-

SMILES Code: CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[H]O[H].[H]O[H].[Mg+2][8]

Physical and Chemical Properties

Magnesium octanoate dihydrate is typically a white to off-white powder or crystalline solid.[4][9] Its properties are crucial for formulation, storage, and application in various fields, including pharmaceuticals and food science.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of magnesium octanoate. Note that some data pertains to the anhydrous form, as specified.

Table 1: General Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder or crystals | [4][9] |

| Molecular Weight (Dihydrate) | 346.74 g/mol | [8] |

| Molecular Weight (Anhydrous) | 310.71 g/mol | [3] |

| Assay | 98.0% to 100.0% | [4][5] |

| Moisture Content (by Karl Fischer) | ≤ 6.0% | [4][9] |

| Solubility | Insoluble in water | [4][5][9] |

Table 2: Thermal Properties (Anhydrous Form)

| Property | Value | Reference |

| Boiling Point | 239.3 °C @ 760 mmHg (estimated) | [5] |

| Flash Point | 107.4 °C (estimated) | [5] |

Experimental Protocols

Synthesis of Magnesium Octanoate Dihydrate

A general synthetic method for magnesium octanoate involves the reaction of a soluble magnesium salt with a soluble octanoate salt.[7]

Objective: To synthesize magnesium octanoate dihydrate.

Materials:

-

N-octanoic acid

-

Sodium hydroxide (NaOH)

-

Magnesium chloride (MgCl₂)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Prepare Sodium Octanoate: Dissolve N-octanoic acid in an aqueous solution of sodium hydroxide in a 1:1 molar ratio to form a solution of sodium octanoate.

-

Precipitation: In a separate vessel, prepare an aqueous solution of magnesium chloride.

-

Slowly add the magnesium chloride solution to the sodium octanoate solution with constant stirring. A white precipitate of magnesium octanoate will form.

-

Isolation and Washing: Isolate the precipitate by filtration. Wash the collected solid multiple times with deionized water to remove any unreacted salts (like NaCl), followed by a wash with ethanol to aid in drying.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The resulting product is magnesium octanoate dihydrate.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of magnesium octanoate dihydrate.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques can be used for the characterization and quality control of magnesium octanoate dihydrate.[8]

Objective: To confirm the identity, purity, and moisture content of the synthesized product.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and quantify the octanoate content.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Column: C18 reverse-phase column.

-

Detection: UV detector at an appropriate wavelength (e.g., ~210 nm).

-

-

Karl Fischer Titration:

-

Purpose: To accurately determine the water content and confirm the dihydrate stoichiometry.

-

Method: Volumetric or coulometric Karl Fischer titration.

-

-

Spectroscopy (FTIR, NMR):

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups. Look for strong carboxylate (COO⁻) stretching bands and broad O-H stretching from the water of hydration.

-

Nuclear Magnetic Resonance (¹H-NMR): To confirm the structure of the octanoate chain. The presence of water can also be observed.[10]

-

-

Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the octanoate anion and identify any impurities.

-

Diagram of Analytical Workflow:

Caption: Analytical workflow for the characterization of magnesium octanoate dihydrate.

Applications in Drug Development and Physiological Role

Magnesium octanoate dihydrate is utilized as an excipient in food and pharmaceutical applications, serving as a binder, emulsifier, stabilizer, or anticaking agent.[3][4][9] In drug development, its primary significance comes from being a bioavailable source of magnesium.[6][7]

Magnesium is an essential mineral vital for numerous physiological processes. It is a cofactor in over 300 enzyme systems that regulate critical biochemical reactions in the body.[11]

Key Physiological Roles of Magnesium:

-

Energy Production: Essential for ATP metabolism through oxidative phosphorylation and glycolysis.[11]

-

Protein Synthesis: Plays a significant role in the synthesis of proteins.[11]

-

Neuromuscular Function: Regulates muscle contraction and nerve signal transmission.[11]

-

Cardiovascular Health: Helps regulate blood pressure and maintain a normal heart rhythm.[6][11]

-

Bone Health: Crucial for the structural development of bone and influences the absorption of calcium.[6][11]

-

DNA and RNA Synthesis: Required for the synthesis of DNA and RNA.[11]

Diagram of Magnesium's Physiological Roles:

Caption: Bioavailability and key physiological roles of the magnesium ion.

Safety and Handling

Magnesium octanoate is generally considered safe for its intended use in food and supplements. However, standard laboratory safety practices should be followed. It may cause skin and serious eye irritation.[12] May be harmful if inhaled and may cause respiratory irritation.[12]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and ignition sources.[4][9][12]

-

Combustion Products: In case of fire, may produce fumes, magnesium oxide, carbon dioxide, and carbon monoxide.[12][13]

References

- 1. nustras.com [nustras.com]

- 2. GSRS [precision.fda.gov]

- 3. Magnesium caprylate | C16H30MgO4 | CID 19595724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Magnesium Caprylate or Magnesium octanoate Manufacturers [anmol.org]

- 5. magnesium octanoate, 3386-57-0 [thegoodscentscompany.com]

- 6. nbinno.com [nbinno.com]

- 7. ingredientsonline.com [ingredientsonline.com]

- 8. Magnesium octanoate dihydrate|BLD Pharm [bldpharm.com]

- 9. ammol.org [ammol.org]

- 10. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wbcil.com [wbcil.com]

- 12. Magnesium Caprylate or Magnesium Octanoate SDS MSDS of Manufacturers [aadhunikindustries.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Magnesium octanoate dihydrate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium octanoate dihydrate, a compound of increasing interest in various scientific and pharmaceutical fields. This document details its chemical properties, and synthesis, and explores its potential biological roles, offering a valuable resource for researchers and developers.

Core Chemical and Physical Data

Magnesium octanoate, the magnesium salt of octanoic acid, is an organometallic compound. The hydrated form, magnesium octanoate dihydrate, is often the commercially available and studied variant. There can be some inconsistency in the reported molecular formulas and weights for the anhydrous form, which typically arises from whether the compound is represented as a 1:1 or 2:1 salt of octanoic acid to magnesium. As magnesium is a divalent cation (Mg²⁺), the chemically accurate representation is a 2:1 salt.

A summary of the key quantitative data for both the anhydrous and dihydrate forms is presented below for clarity and comparison.

| Property | Magnesium Octanoate (Anhydrous) | Magnesium Octanoate Dihydrate |

| Molecular Formula | C₁₆H₃₀MgO₄[1][2] | C₁₆H₃₄MgO₆[3][4] |

| Molecular Weight | 310.71 g/mol [1][2] | 346.74 g/mol [3][5] |

| Appearance | White to off-white powder or crystals[6] | White to off-white powder[4] |

| Solubility | Insoluble in water[6] | - |

| Boiling Point | 239 °C (literature)[6] | - |

| Flash Point | 107 °C (literature)[6] | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of magnesium octanoate are crucial for reproducible research. The following outlines a general synthetic methodology based on common chemical principles.

Synthesis of Magnesium Octanoate Dihydrate

This protocol describes a common method for the synthesis of magnesium octanoate dihydrate from sodium octanoate and magnesium chloride.

-

Preparation of Sodium Octanoate:

-

Dissolve sodium hydroxide in deionized water to create a standardized solution.

-

In a separate vessel, dissolve n-octanoic acid in an appropriate solvent, such as ethanol.

-

Slowly add the sodium hydroxide solution to the n-octanoic acid solution with constant stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Continue stirring until the reaction is complete, indicated by a stable pH. The resulting solution contains sodium octanoate.

-

-

Precipitation of Magnesium Octanoate:

-

Prepare an aqueous solution of magnesium chloride.

-

Slowly add the magnesium chloride solution to the sodium octanoate solution with vigorous stirring.

-

A white precipitate of magnesium octanoate will form.

-

Continue stirring for a set period to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts, such as sodium chloride.

-

Further wash the solid with a solvent in which magnesium octanoate is insoluble, such as ethanol, to remove any remaining organic impurities.

-

Dry the purified magnesium octanoate dihydrate in a vacuum oven at a controlled temperature to remove residual water and solvent without causing decomposition.

-

Potential Signaling Pathways and Biological Roles

While research into the specific signaling pathways of magnesium octanoate is ongoing, its constituent parts, magnesium and octanoic acid (a medium-chain fatty acid), are known to play significant roles in various biological processes. This suggests potential areas of investigation for the compound as a whole.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical signaling pathway where magnesium and octanoic acid could exert synergistic effects. Magnesium is a known cofactor for numerous enzymes, including kinases involved in cellular signaling. Octanoic acid, as a fatty acid, can influence membrane fluidity and may act as a signaling molecule itself or a precursor to one.

References

- 1. Showing Compound Magnesium octanoate (FDB011451) - FooDB [foodb.ca]

- 2. Magnesium caprylate | C16H30MgO4 | CID 19595724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Magnesium octanoate dihydrate|BLD Pharm [bldpharm.com]

- 4. acrossbiotech.com [acrossbiotech.com]

- 5. Octanoic acid,magnesium salt | CAS 3386-57-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Magnesium Caprylate or Magnesium octanoate Manufacturers [anmol.org]

An In-Depth Technical Guide to Magnesium Octanoate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3386-57-0

This technical guide provides a comprehensive overview of magnesium octanoate dihydrate, a compound of increasing interest in various scientific and pharmaceutical applications. This document details its chemical properties, synthesis, analytical characterization, and known biological roles, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Magnesium octanoate, the magnesium salt of octanoic acid, is generally supplied as a dihydrate.[1] It is also known as magnesium caprylate.[2][3] The compound presents as a white to off-white powder or crystalline substance.[1]

Table 1: Physicochemical Properties of Magnesium Octanoate Dihydrate

| Property | Value | Reference(s) |

| CAS Number | 3386-57-0 | [2][3][4] |

| Molecular Formula | C₁₆H₃₀MgO₄·2H₂O | [5] |

| Molecular Weight | 346.74 g/mol | [5] |

| Appearance | White to off-white powder or crystals | [1] |

| Solubility | Insoluble in water | [1] |

| Storage | Refrigerated | [1] |

Synthesis and Manufacturing

The synthesis of magnesium octanoate involves the reaction of a magnesium salt with octanoic acid. A common method utilizes magnesium chloride as the magnesium source and n-octanoic acid in the presence of a base like sodium hydroxide.[2]

Experimental Protocol: Synthesis of Magnesium Octanoate Dihydrate

While detailed, publicly available protocols for the specific synthesis of the dihydrate form are scarce, a general procedure can be outlined based on the known starting materials.[2] This protocol serves as a foundational method that can be optimized for specific laboratory or industrial requirements.

Materials:

-

n-Octanoic acid

-

Magnesium chloride (MgCl₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (for washing)

Procedure:

-

Saponification: Dissolve n-octanoic acid in an aqueous solution of sodium hydroxide to form sodium octanoate. The reaction is typically carried out with stoichiometric amounts of reactants at a controlled temperature to ensure complete saponification.

-

Precipitation: Prepare an aqueous solution of magnesium chloride. Add the magnesium chloride solution dropwise to the sodium octanoate solution with constant stirring. Magnesium octanoate will precipitate out of the solution.

-

Isolation and Washing: The precipitate is collected by filtration. To remove any unreacted starting materials and byproducts, the collected solid is washed sequentially with distilled water and ethanol.

-

Drying: The washed magnesium octanoate is dried under vacuum at a controlled temperature to yield the final product. The dihydrate form is typically obtained under these conditions.

Diagram 1: Synthesis Workflow of Magnesium Octanoate Dihydrate

Caption: A schematic overview of the synthesis process for magnesium octanoate dihydrate.

Analytical Characterization

For research and quality control purposes, various analytical techniques can be employed to characterize magnesium octanoate dihydrate. While specific spectral data for this compound is not widely published, standard methods for similar compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of magnesium octanoate and to quantify the octanoate content. A reversed-phase HPLC method with UV detection is suitable for the analysis of the octanoic acid component after derivatization.[6] For the analysis of the magnesium ion, a mixed-mode column can be utilized.[7]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (for octanoate); Mixed-mode (for Mg²⁺) |

| Mobile Phase | Acetonitrile/water gradient (for octanoate); Acidic buffer (for Mg²⁺) |

| Detector | UV (for derivatized octanoate); Refractive Index or ELSD (for Mg²⁺) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the octanoate moiety of the molecule. The spectra would be expected to show characteristic signals for the aliphatic chain of octanoic acid.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for ionizing the magnesium octanoate molecule.

Applications in Drug Development

Magnesium-containing compounds have a long history of use in pharmaceuticals.[8] While magnesium octanoate is primarily known as a nutritional supplement and food additive, its properties suggest potential applications in drug development, particularly as a pharmaceutical excipient.[2][9]

Magnesium salts of fatty acids, such as magnesium stearate, are widely used as lubricants in tablet and capsule manufacturing.[10] Although less common, magnesium octanoate could potentially serve similar functions as a lubricant, anti-adherent, or flow agent. Its properties as a salt of a medium-chain fatty acid might also be explored for its potential to enhance the bioavailability of certain active pharmaceutical ingredients (APIs).

Biological Role and Signaling Pathways

The biological effects of magnesium octanoate dihydrate can be attributed to both the magnesium ion and the octanoate moiety.

Role of Magnesium

Magnesium is an essential mineral involved in numerous physiological processes. It plays a critical role in over 300 enzymatic reactions, including those involved in energy metabolism and DNA synthesis. In the context of cellular signaling, magnesium can act as a second messenger. For instance, magnesium influx through NMDA receptors can activate the CREB signaling pathway in neurons.[11]

Diagram 2: Generalized Magnesium-Mediated Signaling Pathway

Caption: Simplified diagram of NMDA receptor-mediated magnesium influx and subsequent CREB activation.

Role of Octanoic Acid

Octanoic acid is a medium-chain fatty acid that has been studied for its various biological activities. Recent research suggests that octanoic acid may have detrimental effects on bone health.[12] Specifically, studies in mice have shown that oral administration of octanoic acid can lead to deleterious alterations in trabecular bone microarchitecture and a significant reduction in bone formation markers like alkaline phosphatase.[12]

Conclusion

Magnesium octanoate dihydrate is a compound with established uses in the food and supplement industries. Its potential in pharmaceutical applications, particularly as an excipient, warrants further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to aid researchers and drug development professionals in their work with this compound. Further research is needed to fully elucidate its specific biological signaling pathways and to explore its full potential in drug delivery and formulation.

References

- 1. nutraceuticalsgroup.com [nutraceuticalsgroup.com]

- 2. ingredientsonline.com [ingredientsonline.com]

- 3. Magnesium caprylate | C16H30MgO4 | CID 19595724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. magnesium octanoate, 3386-57-0 [thegoodscentscompany.com]

- 5. Magnesium octanoate dihydrate|BLD Pharm [bldpharm.com]

- 6. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. US5898037A - Formulations of magnesium compounds for local application and methods of treatment using the same - Google Patents [patents.google.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Magnesium Octanoate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium octanoate, the magnesium salt of octanoic acid (commonly known as caprylic acid), is a compound that combines the biological activities of both magnesium ions and a medium-chain fatty acid. While research directly investigating the specific mechanisms of magnesium octanoate as a single entity is limited, a comprehensive understanding of its action can be extrapolated from the well-documented roles of its constituent parts. This technical guide synthesizes the available scientific literature to present a cohesive overview of the putative mechanisms of action of magnesium octanoate in biological systems. It covers the compound's influence on cellular membranes, key signaling pathways, and its potential therapeutic applications, with a focus on its anti-inflammatory and antimicrobial properties. This document also provides structured data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Introduction

Magnesium is an essential mineral, acting as a cofactor in over 300 enzymatic reactions and playing a critical role in numerous physiological processes, including neuromuscular function, cardiovascular health, and bone metabolism.[][2] Octanoic acid, a saturated medium-chain fatty acid, is recognized for its antimicrobial and anti-inflammatory properties.[3] The combination of these two moieties in magnesium octanoate suggests a synergistic or additive effect, potentially offering enhanced bioavailability of magnesium and targeted biological activity of octanoate.[4] This guide will delve into the distinct and combined mechanisms through which magnesium octanoate is proposed to exert its effects at the cellular and molecular levels.

Physicochemical Properties and Bioavailability

Magnesium octanoate is a white crystalline powder soluble in water and alcohol.[2] As an organic salt of magnesium, it is presumed to have a higher bioavailability compared to inorganic forms like magnesium oxide.[5][6] The oral bioavailability of magnesium salts can range from 35% to 70% and is influenced by their solubility and the extent of uptake from the intestine.[4]

Table 1: Comparison of Bioavailability of Different Magnesium Salts

| Magnesium Salt | Type | Relative Bioavailability | Key Characteristics |

| Magnesium Oxide | Inorganic | Low | High elemental magnesium content, but poor solubility.[5] |

| Magnesium Citrate | Organic | High | Good solubility and bioavailability.[5] |

| Magnesium Glycinate | Organic | High | Generally well-tolerated and highly bioavailable.[7] |

| Magnesium Octanoate | Organic | Presumed High | Combines magnesium with a medium-chain fatty acid; direct comparative bioavailability data is limited.[4] |

Core Mechanisms of Action

The biological activity of magnesium octanoate can be attributed to the independent and potentially synergistic actions of magnesium and octanoic acid.

Role of the Octanoate Moiety: Membrane Interaction and Antimicrobial Effects

Octanoic acid is known to exert a significant influence on cellular membranes, which is a primary mechanism for its antimicrobial activity.

-

Membrane Permeabilization: Octanoic acid can insert into the lipid bilayer of bacterial cell membranes, leading to a dose- and chain length-dependent increase in membrane leakage and disruption of membrane integrity.[][8] This disruption can cause the efflux of intracellular components and ultimately lead to cell death.[3]

-

Inhibition of Biofilm Formation: By interfering with bacterial adherence and membrane function, octanoic acid can inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antibiotics.[9]

Role of the Magnesium Moiety: Ion Channel Regulation and Anti-inflammatory Signaling

Magnesium ions are crucial regulators of several key cellular processes, including inflammation and ion transport.

-

Modulation of Ion Channels: Magnesium acts as a physiological calcium channel blocker and is involved in the regulation of various other ion channels, including the TRPM7 channel, which is permeable to magnesium and plays a role in magnesium homeostasis.[10][11]

-

Anti-inflammatory Signaling: Magnesium has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of the expression of pro-inflammatory cytokines. Magnesium supplementation has been demonstrated to decrease levels of inflammatory markers such as C-reactive protein (CRP) and increase nitric oxide (NO).[13]

Potential Synergistic Effects

While direct evidence is still emerging, the combination of magnesium and octanoic acid in a single molecule may offer unique advantages:

-

Enhanced Bioavailability: The organic nature of octanoate may facilitate the absorption of magnesium in the gastrointestinal tract.[4]

-

Combined Anti-inflammatory and Antimicrobial Action: The dual properties of its components make magnesium octanoate a candidate for conditions characterized by both inflammation and microbial dysbiosis.

Key Signaling Pathways

The biological effects of magnesium octanoate are mediated through several important signaling pathways.

The NF-κB Signaling Pathway

Magnesium has been shown to inhibit the NF-κB pathway, a cornerstone of the inflammatory response. By preventing the activation of NF-κB, magnesium can reduce the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[14]

TRPM7 Channel and Magnesium Homeostasis

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a key player in maintaining cellular magnesium homeostasis. It is a cation channel that is permeable to magnesium and is itself regulated by intracellular magnesium levels.[10]

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of magnesium octanoate. These should be adapted and optimized for specific experimental conditions.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory effects of magnesium octanoate by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of magnesium octanoate (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine the IC50 value.

Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of magnesium octanoate against a bacterial strain.[15]

Experimental Workflow:

Methodology:

-

Preparation of Magnesium Octanoate Stock Solution: Prepare a stock solution of magnesium octanoate in an appropriate solvent (e.g., water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.[15]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

-

Broth Microdilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the magnesium octanoate stock solution in Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of magnesium octanoate that completely inhibits visible bacterial growth.

Quantitative Data Summary

Direct quantitative data for magnesium octanoate is scarce in the literature. The following table summarizes relevant data for its components.

Table 2: Relevant Quantitative Data for Magnesium and Octanoic Acid

| Parameter | Compound/Ion | Value | Biological System | Reference |

| Oral Bioavailability | Magnesium (general) | 35-70% | Humans | [4] |

| MIC | Octanoic Acid | 40 µg/mL | Candida albicans | [3] |

| IC50 (Antioxidant) | MgO Nanoparticles | 2.23 ± 0.148 mg/mL | DPPH Assay | [16] |

| IC50 (Anti-cancer) | MgO-Chitosan-PVA Composite | 60 µg/mL | MCF-7 breast cancer cells | [17] |

Conclusion and Future Directions

The mechanism of action of magnesium octanoate in biological systems is multifaceted, stemming from the combined properties of magnesium and octanoic acid. The octanoate moiety likely contributes to antimicrobial effects through membrane disruption, while magnesium plays a key role in modulating inflammatory signaling pathways and ion channel function. The formulation as a single salt may enhance the bioavailability of magnesium.

Future research should focus on:

-

Direct Comparative Studies: Conducting studies that directly compare the bioavailability and efficacy of magnesium octanoate with other magnesium salts.

-

Synergistic Effects: Investigating the potential synergistic anti-inflammatory and antimicrobial effects of magnesium and octanoic acid when delivered as a single compound.

-

Specific Signaling Pathways: Elucidating the precise signaling pathways that are uniquely modulated by magnesium octanoate.

-

Clinical Trials: Performing well-designed clinical trials to evaluate the therapeutic potential of magnesium octanoate in relevant disease models.

This technical guide provides a foundational understanding of the mechanisms of magnesium octanoate, offering a framework for further scientific inquiry and the development of novel therapeutic strategies.

References

- 2. The assessment of intracellular magnesium: different strategies to answer different questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro study of the inflammatory cells response to biodegradable Mg-based alloy extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Magnesium Supplementation on Inflammatory Parameters: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRPM7: a unique channel involved in magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Magnesium Supplementation on Inflammatory Parameters: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic antimicrobial activity of caprylic acid in combination with citric acid against both Escherichia coli O157:H7 and indigenous microflora in carrot juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apec.org [apec.org]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of Anti-oxidative, Anti-inflammatory, and Anti-cancer Activity of Magnesium Oxide Doped Chitosan/Polyvinyl Alcohol With Catharanthus roseus: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Magnesium Octanoate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of magnesium octanoate dihydrate (C₁₆H₃₄MgO₆). Magnesium octanoate, a magnesium salt of octanoic acid, is utilized in various industrial and pharmaceutical applications. Its complete characterization is crucial for ensuring quality, purity, and consistency in drug development and manufacturing. This document outlines the theoretical basis and practical application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry for the analysis of this compound. Detailed experimental protocols, predicted spectral data based on analogous compounds, and a logical workflow for quality control are presented.

Introduction

Magnesium octanoate dihydrate is an organic magnesium salt that finds application as a binder, emulsifier, and anticaking agent.[1] In the pharmaceutical industry, rigorous analysis of raw materials is essential to guarantee the safety and efficacy of the final drug product. Spectroscopic methods are powerful, non-destructive tools that provide detailed information about the chemical structure, composition, and purity of pharmaceutical ingredients.[2] This guide details the application of key spectroscopic techniques for the characterization of magnesium octanoate dihydrate.

Physicochemical Properties

-

Molecular Formula: C₁₆H₃₄MgO₆[3]

-

Molecular Weight: 346.74 g/mol [3]

-

Synonyms: Magnesium caprylate, Octanoic acid magnesium salt (2:1)[1][4]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups within a molecule. For magnesium octanoate dihydrate, the spectrum is expected to be dominated by vibrations of the carboxylate group, the alkyl chain, and the water of hydration.

Predicted Spectral Data:

The following table summarizes the predicted FTIR absorption bands for magnesium octanoate dihydrate based on data from analogous metal carboxylates and hydrated salts.[5][6][7][8]

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3400 | O-H stretching of water of hydration (broad band) |

| 2955 - 2965 | Asymmetric CH₃ stretching |

| 2920 - 2930 | Asymmetric CH₂ stretching |

| 2850 - 2860 | Symmetric CH₂ stretching |

| ~1600 - 1650 | H-O-H bending of water of hydration |

| 1540 - 1580 | Asymmetric COO⁻ stretching |

| 1400 - 1450 | Symmetric COO⁻ stretching |

| 1460 - 1470 | CH₂ scissoring |

| ~720 | CH₂ rocking |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It is a useful tool for analyzing the carbon backbone and the symmetric vibrations of the carboxylate group.

Predicted Spectral Data:

The table below outlines the predicted Raman shifts for magnesium octanoate dihydrate, based on studies of similar long-chain carboxylates and hydrated magnesium salts.[9][10][11]

| Raman Shift (cm⁻¹) | Predicted Assignment |

| 2955 - 2965 | Asymmetric CH₃ stretching |

| 2920 - 2930 | Asymmetric CH₂ stretching |

| 2850 - 2860 | Symmetric CH₂ stretching |

| 1400 - 1450 | Symmetric COO⁻ stretching |

| ~1300 | CH₂ twisting |

| ~1100 | C-C stretching |

| ~900 | C-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. For magnesium octanoate dihydrate, ¹H and ¹³C NMR would be used to confirm the structure of the octanoate anion.

Predicted ¹H NMR Spectral Data:

The predicted chemical shifts for the protons of the octanoate chain are listed below, assuming dissolution in a suitable deuterated solvent.[12][13]

| Predicted Chemical Shift (ppm) | Assignment |

| ~2.1 - 2.3 | Protons on C2 (α to carboxylate) |

| ~1.5 - 1.7 | Protons on C3 (β to carboxylate) |

| ~1.2 - 1.4 | Protons on C4, C5, C6, C7 (bulk methylene chain) |

| ~0.8 - 0.9 | Protons on C8 (terminal methyl group) |

Predicted ¹³C NMR Spectral Data:

The predicted chemical shifts for the carbons of the octanoate chain are provided below.[14]

| Predicted Chemical Shift (ppm) | Assignment |

| ~180 | C1 (carboxylate carbon) |

| ~35 | C2 (α to carboxylate) |

| ~32 | C7 |

| ~29 | C4, C5, C6 (bulk methylene carbons) |

| ~25 | C3 (β to carboxylate) |

| ~22 | C8 (terminal methyl carbon) |

| ~14 | C9 (terminal methyl carbon) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For magnesium octanoate, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

Predicted Mass Spectrometry Data:

| m/z Ratio | Predicted Ion |

| 310.2 | [Mg(C₈H₁₅O₂)₂]⁺ (anhydrous molecular ion) |

| 167.1 | [Mg(C₈H₁₅O₂)]⁺ (magnesium bound to one octanoate) |

| 143.1 | [C₈H₁₅O₂]⁻ (octanoate anion) |

Experimental Protocols

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the sample of magnesium octanoate dihydrate is dry and finely powdered.

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.

-

For KBr pellet method, mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (or KBr pellet) in the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Compare the obtained spectrum with a reference spectrum if available, or with the predicted peak positions.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the powdered magnesium octanoate dihydrate into a glass vial or onto a microscope slide.

-

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser onto the sample.

-

Select an appropriate laser wavelength and power to avoid sample fluorescence or degradation.

-

Collect the Raman spectrum over a suitable range (e.g., 4000-200 cm⁻¹).

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and label the major Raman shifts.

-

Compare the spectrum with known spectra of similar compounds.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve an appropriate amount of magnesium octanoate dihydrate in a deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Add a small amount of a reference standard (e.g., TMS or TSP) if required.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters for pulse width, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the solvent or internal standard peak.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of magnesium octanoate dihydrate in a suitable solvent (e.g., methanol, water).

-

Prepare a dilute solution for infusion or injection into the mass spectrometer.

-

-

Data Acquisition:

-

Use an Electrospray Ionization (ESI) source.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the molecular ion and any significant fragment ions.

-

Compare the observed m/z values with the calculated theoretical masses.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of magnesium octanoate dihydrate in a pharmaceutical quality control setting.

References

- 1. magnesium octanoate, 3386-57-0 [thegoodscentscompany.com]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. Magnesium octanoate dihydrate|BLD Pharm [bldpharm.com]

- 4. Magnesium caprylate | C16H30MgO4 | CID 19595724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Magnesium Octanoate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of magnesium octanoate dihydrate, a magnesium salt of octanoic acid. The document covers the compound's discovery and historical development, detailed physicochemical properties, and methodologies for its synthesis and characterization. Furthermore, it explores the biological significance of its constituent parts, detailing the role of octanoic acid in inflammatory signaling pathways. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for practical application.

Discovery and History

Magnesium itself was first isolated in 1808 by Sir Humphry Davy, though its salts, like Epsom salts (magnesium sulfate), have been used for centuries for their medicinal properties. The modern understanding of magnesium as an essential element for life began to take shape in the early 20th century, with its necessity for biological functions being acknowledged around 1926. This spurred research into various magnesium salts for supplementation and therapeutic use.

Parallel to this, the study of fatty acids, including octanoic acid (also known as caprylic acid), has a long history. Octanoic acid, a medium-chain fatty acid, is found naturally in sources like coconut and palm oil. The development of magnesium salts of fatty acids, such as magnesium stearate, as excipients in pharmaceuticals and food additives paved the way for the exploration of other fatty acid salts. These compounds were valued for their lubricating, binding, and anti-caking properties.

Magnesium octanoate, as a specific entity, likely emerged from the convergence of these two fields: the need for bioavailable forms of magnesium and the functional properties of fatty acid salts. Its development is a part of the more recent history of nutritional chemistry, focusing on creating organic salts of minerals to enhance their absorption and efficacy.

Physicochemical Properties

Magnesium octanoate dihydrate is a white crystalline powder. Its properties are summarized in the table below, compiled from various chemical and supplier databases.

| Property | Value |

| Chemical Name | Magnesium bis(octanoate) dihydrate |

| Synonyms | Magnesium caprylate dihydrate, Octanoic acid magnesium salt dihydrate |

| Molecular Formula | C₁₆H₃₄MgO₆ |

| Molecular Weight | 346.74 g/mol |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water, soluble in alcohol. |

| Boiling Point (est.) | 239.3 °C at 760 mmHg (for the anhydrous form) |

| Flash Point (est.) | 107.4 °C (for the anhydrous form) |

| CAS Number | Not available for the dihydrate form; 3386-57-0 for the anhydrous form. |

| PubChem CID | 19595724 (for the anhydrous form) |

Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for magnesium octanoate dihydrate is not widely published, a general and reliable method can be derived from standard organic and inorganic chemistry principles and information from chemical suppliers. The following protocol outlines a common method for the preparation of magnesium salts of fatty acids.

Synthesis of Magnesium Octanoate Dihydrate

Materials:

-

Octanoic acid (Caprylic acid)

-

Magnesium oxide (MgO) or Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a stoichiometric amount of octanoic acid.

-

Addition of Magnesium Source: Slowly add a slight molar excess of magnesium oxide or magnesium hydroxide to the octanoic acid.

-

Solvent Addition: Add deionized water to the flask to create a slurry. The amount of water should be sufficient to allow for effective stirring.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the magnesium source. The reaction is typically complete when the solid magnesium oxide/hydroxide has fully reacted.

-

Isolation of Product:

-

Filtration: If any unreacted starting material remains, the hot solution can be filtered.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, which should induce crystallization of magnesium octanoate dihydrate. The crystallization can be further promoted by cooling in an ice bath.

-

-

Purification:

-

Washing: Collect the crystals by vacuum filtration and wash them with cold deionized water to remove any unreacted starting materials or water-soluble impurities. A subsequent wash with cold ethanol can aid in drying.

-

Drying: Dry the purified crystals under vacuum at a low temperature to remove residual water and ethanol without removing the waters of hydration.

-

Characterization Methods

3.2.1. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the dried magnesium octanoate dihydrate or analyze the solid using a spectrometer with an ATR accessory.

-

Analysis: Acquire the IR spectrum and identify characteristic peaks. The spectrum should show the absence of the broad O-H stretch from the carboxylic acid dimer of the starting material and the presence of strong carboxylate (COO⁻) stretching bands. The presence of water of hydration will be indicated by a broad O-H stretching band.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should confirm the presence of the octanoate carbon chain and the absence of the carboxylic acid proton signal from the starting material.

3.2.3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Analysis: Use a suitable ionization technique (e.g., ESI) to obtain the mass spectrum. The spectrum should show peaks corresponding to the magnesium octanoate species.

3.2.4. Elemental Analysis:

-

Determine the weight percentages of Carbon, Hydrogen, and Magnesium in the sample. The results should be consistent with the calculated values for the dihydrate formula (C₁₆H₃₄MgO₆).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of magnesium octanoate dihydrate.

Signaling Pathway

The biological effects of magnesium octanoate are a composite of the actions of magnesium and octanoic acid. While magnesium is a cofactor in numerous enzymatic reactions, octanoic acid (caprylic acid) has been shown to modulate inflammatory pathways. One such pathway involves the Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling cascade.[1]

Caption: Inhibition of the TLR4/NF-κB inflammatory signaling pathway by octanoic acid.[1]

Conclusion

Magnesium octanoate dihydrate is a compound with increasing relevance in the fields of nutrition and pharmaceuticals. This guide has provided a detailed overview of its historical context, physicochemical properties, and methods for its synthesis and characterization. The visualization of a key signaling pathway modulated by its octanoate component highlights a potential mechanism for its biological effects. It is anticipated that this comprehensive resource will be valuable for researchers and professionals working on the development of new therapeutic and nutritional products. Further research into the specific crystal structure of the dihydrate form and its detailed biological mechanisms of action will continue to enhance our understanding and application of this compound.

References

An In-Depth Technical Guide to the Bioavailability of Magnesium from Magnesium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of peer-reviewed scientific literature specifically investigating the bioavailability of magnesium octanoate. This guide, therefore, provides a comprehensive framework for evaluating its potential bioavailability based on established methodologies for other magnesium salts and the known metabolic fate of its constituent parts.

Executive Summary

Magnesium is an essential mineral crucial for over 300 enzymatic reactions in the human body. Its oral bioavailability varies significantly depending on the salt form. While magnesium octanoate, the magnesium salt of the medium-chain fatty acid octanoic acid, is commercially available and often touted as being highly absorbable, there is a significant gap in the scientific literature to substantiate these claims. This technical guide outlines the theoretical basis for the absorption of magnesium and octanoate, and provides detailed experimental protocols for in vivo and in vitro assessment of magnesium octanoate's bioavailability. Furthermore, it details the primary signaling pathways involved in intestinal magnesium absorption. This document serves as a foundational resource for researchers and drug development professionals seeking to rigorously evaluate the pharmacokinetic profile of magnesium octanoate.

Introduction to Magnesium Bioavailability

The bioavailability of orally administered magnesium is influenced by several factors, including the solubility of the magnesium salt in the intestinal lumen, the presence of dietary inhibitors (e.g., phytates, oxalates) and enhancers (e.g., certain amino acids and carbohydrates), and the individual's magnesium status. Generally, organic magnesium salts, such as magnesium citrate and gluconate, tend to exhibit higher bioavailability compared to inorganic forms like magnesium oxide.[1][2] The proposed advantage of organic salts lies in their greater solubility and the potential for the organic anion to be metabolized, thereby releasing the magnesium ion for absorption.

The Components: Magnesium and Octanoic Acid

3.1 Magnesium Absorption

Magnesium absorption in the intestine occurs via two main pathways: a saturable, active transcellular transport and a non-saturable, passive paracellular transport. The transcellular pathway is primarily mediated by the Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7) channels, which are most active when luminal magnesium concentrations are low. The paracellular pathway allows magnesium ions to pass through the tight junctions between intestinal epithelial cells, and this route is more significant at higher magnesium concentrations.[3]

3.2 Octanoic Acid (Caprylic Acid) Metabolism

Octanoic acid is a medium-chain fatty acid (MCFA) that is readily absorbed from the gastrointestinal tract. Unlike long-chain fatty acids, MCFAs are transported directly to the liver via the portal vein, where they are rapidly metabolized through beta-oxidation. This rapid metabolism could theoretically lead to an efficient release of magnesium ions in proximity to the absorptive surfaces of the intestine.

Comparative Bioavailability of Common Magnesium Salts

To provide context for a potential study on magnesium octanoate, the following table summarizes the reported bioavailability of various common magnesium salts.

| Magnesium Salt | Chemical Formula | Molecular Weight ( g/mol ) | Elemental Magnesium (%) | Reported Fractional Absorption (%) |

| Magnesium Oxide | MgO | 40.30 | 60.3 | ~4%[4] |

| Magnesium Citrate | C₆H₆MgO₇ | 214.41 | 11.3 | Higher than oxide[1] |

| Magnesium Chloride | MgCl₂ | 95.21 | 25.5 | Significantly higher than oxide[4] |

| Magnesium Lactate | C₆H₁₀MgO₆ | 202.45 | 12.0 | Significantly higher than oxide[4] |

| Magnesium Aspartate | C₈H₁₂MgN₂O₈ | 288.50 | 8.4 | Significantly higher than oxide[4] |

| Magnesium Octanoate | C₁₆H₃₀MgO₄ | 302.71 | 8.0 | Data Not Available |

Proposed Experimental Protocols for Assessing Magnesium Octanoate Bioavailability

The following sections outline detailed in vivo and in vitro methodologies to scientifically evaluate the bioavailability of magnesium from magnesium octanoate.

In Vivo Human Pharmacokinetic Study

5.1.1 Study Design

A randomized, double-blind, placebo-controlled, crossover study is the gold standard for assessing magnesium bioavailability in humans.

5.1.2 Experimental Protocol

-

Subject Recruitment: Recruit healthy adult volunteers with normal renal function and baseline serum magnesium levels.

-

Washout Period: A washout period of at least one week between each study arm is recommended.

-

Standardized Diet: Subjects should consume a standardized, low-magnesium diet for a specified period before and during each study arm to minimize dietary influences.

-

Dosing: Administer a single oral dose of magnesium octanoate (providing a standardized amount of elemental magnesium, e.g., 300-400 mg) and a placebo. Other magnesium salts like magnesium citrate and magnesium oxide should be included as positive and negative comparators, respectively.

-

Blood Sampling: Collect venous blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Urine Collection: Collect complete 24-hour urine samples at baseline and for the 24-hour period following dosing.

-

Magnesium Analysis: Analyze serum and urine samples for total magnesium concentration using validated analytical methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

-

Maximum serum magnesium concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the serum concentration-time curve (AUC)

-

Total urinary magnesium excretion over 24 hours.

-

References

- 1. lifescienceglobal.com [lifescienceglobal.com]

- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability of US commercial magnesium preparations. | Semantic Scholar [semanticscholar.org]

Magnesium Octanoate Dihydrate as a Medium-Chain Fatty Acid Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium octanoate dihydrate is the magnesium salt of octanoic acid, a medium-chain fatty acid (MCFA). This whitepaper provides a comprehensive technical overview of magnesium octanoate dihydrate, focusing on its chemical properties, synthesis, and the biological activities of its active component, the octanoate anion. While specific research on the dihydrate salt is limited, this guide consolidates available data on octanoic acid and related salts to inform researchers on its potential applications in drug development and metabolic research. The document details the role of octanoate in key signaling pathways, including the potentiation of insulin secretion and the activation of AMPK-mediated mitochondrial biogenesis. Experimental protocols for the synthesis, characterization, and in vitro evaluation of fatty acid salts are provided, alongside tabulated quantitative data from relevant studies.

Introduction

Medium-chain fatty acids (MCFAs), with aliphatic tails of six to twelve carbon atoms, are increasingly recognized for their unique metabolic properties and therapeutic potential.[1] Octanoic acid (also known as caprylic acid), an eight-carbon saturated fatty acid, is of particular interest due to its diverse biological activities. Magnesium octanoate, as a salt of this MCFA, offers a stable and potentially more bioavailable form for research and pharmaceutical applications.[2][3] This technical guide focuses on the dihydrate form of magnesium octanoate, providing a resource for its synthesis, characterization, and the exploration of its biological significance.

Chemical and Physical Properties

Magnesium octanoate dihydrate is a white to off-white crystalline powder.[4] It is the magnesium salt of octanoic acid and is generally supplied as a dihydrate, meaning each formula unit is associated with two water molecules.[4] While some sources claim it is insoluble in water, others describe it as soluble, suggesting that solubility may be limited and dependent on conditions such as temperature and pH.[3][4]

Table 1: Chemical and Physical Properties of Magnesium Octanoate and its Dihydrate Form

| Property | Value | Reference(s) |

| Chemical Name | Magnesium bis(octanoate) dihydrate | [5] |

| Synonyms | Magnesium caprylate dihydrate, Octanoic acid magnesium salt dihydrate | [5] |

| CAS Number | 3386-57-0 (anhydrous) | [5] |

| Molecular Formula | C₁₆H₃₀MgO₄ · 2H₂O (dihydrate) | [4] |

| Molecular Weight | 346.75 g/mol (dihydrate) | [4] |

| Appearance | White to off-white powder/crystals | [4] |

| Solubility in Water | Reported as both insoluble and soluble | [3][4] |

| Boiling Point | 239 °C (literature, for octanoic acid) | [4] |

| Flash Point | 107 °C (literature, for octanoic acid) | [4] |

Synthesis and Characterization

Synthesis Protocol: Precipitation Method

A general method for the synthesis of magnesium salts of organic acids involves the precipitation of the salt from an aqueous solution.[6] The following is a plausible protocol for the synthesis of magnesium octanoate dihydrate.

Materials:

-

Octanoic acid (C₈H₁₆O₂)

-

Magnesium hydroxide (Mg(OH)₂) or Magnesium oxide (MgO)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of octanoic acid in a minimal amount of ethanol.

-

In a separate beaker, create a slurry of a stoichiometric amount of magnesium hydroxide or magnesium oxide in deionized water.

-

Slowly add the octanoic acid solution to the magnesium hydroxide/oxide slurry with constant stirring.

-

The reaction mixture will likely become warm. Continue stirring until the reaction is complete, which may be indicated by the dissolution of the magnesium base and the formation of a white precipitate.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash with cold deionized water, followed by a cold ethanol wash to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain magnesium octanoate dihydrate. The presence of two water molecules should be confirmed by characterization.

Characterization Methods

To confirm the identity and purity of the synthesized magnesium octanoate dihydrate, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The spectrum should show the absence of the broad O-H stretch of the carboxylic acid and the presence of the carboxylate salt stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the octanoate moiety.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration by observing the mass loss at temperatures corresponding to the loss of water molecules.[7]

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and magnesium, and to confirm the empirical formula.

Biological Activity and Signaling Pathways

The biological effects of magnesium octanoate are primarily attributed to the octanoate anion. Research has elucidated its involvement in several key signaling pathways.

Potentiation of Insulin Secretion: The PLC-IP3 Pathway

Octanoic acid has been shown to potentiate glucose-stimulated insulin secretion (GSIS).[8] This action is mediated, at least in part, through the olfactory receptor Olfr15, which is expressed in pancreatic β-cells.[8] The binding of octanoate to Olfr15 activates a G-protein-coupled signaling cascade involving Phospholipase C (PLC) and the subsequent generation of inositol 1,4,5-trisphosphate (IP₃).[8] IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9][10] The resulting increase in cytosolic calcium concentration is a key trigger for insulin granule exocytosis.[8]

Regulation of Mitochondrial Biogenesis: The AMPK Signaling Pathway

Octanoate has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][12] AMPK activation initiates a cascade of events leading to mitochondrial biogenesis, the process of generating new mitochondria.[13][14] Activated AMPK phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[4][12] PGC-1α then co-activates nuclear respiratory factors (NRFs), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM).[11] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondrial components.[11]

Experimental Protocols

The following are generalized protocols that can be adapted for the in vitro study of magnesium octanoate dihydrate.